A Technical Guide to cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate: A Key Intermediate in Modern Drug Discovery
A Technical Guide to cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Cyclobutane Scaffold
In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is relentless. Among these, strained ring systems have garnered significant attention for their ability to confer unique three-dimensional topologies upon drug candidates. cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate, a key building block, has emerged as a compound of considerable interest. Its rigid cyclobutane core, coupled with strategically placed functional groups, offers a versatile platform for the synthesis of complex and biologically active molecules. This guide provides an in-depth technical overview of this compound, from its fundamental properties to its synthesis and critical applications in drug development, particularly in the realm of central nervous system (CNS) disorders.[1]
The structure of cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate allows for selective functionalization, a crucial attribute in the development of drug candidates with enhanced metabolic stability and binding affinity.[1] Its utility is particularly noted in the construction of constrained peptidomimetics and in the exploration of structure-activity relationships of cyclic beta-amino acid derivatives.[1]
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The pertinent data for cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate are summarized below.
| Property | Value | Source |
| CAS Number | 1363381-12-7 | [2][3] |
| Molecular Formula | C₁₀H₁₉NO₃ | [1][2] |
| Molecular Weight | 201.26 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥98% | [1] |
| Storage Conditions | 2-8°C, sealed, dry | [1] |
| MDL Number | MFCD20926191 | [1][2] |
| SMILES | CC(C)(C)OC(=O)N[C@H]1C(O)C1 | [2] |
Chemical Structure and Stereochemistry
The defined stereochemistry of cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate is a critical feature that influences its interactions in chiral environments, a common scenario in biological systems.
Caption: Chemical structure of cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate.
Synthesis Pathway: A Proposed Retrosynthetic Approach
While specific, detailed, and publicly available protocols for the synthesis of cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate are not abundant in the literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A logical approach would involve the diastereoselective reduction of a corresponding ketone precursor.
Caption: Proposed synthetic workflow for cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate.
Conceptual Experimental Protocol:
-
Synthesis of 3-(tert-butoxycarbonylamino)-3-methylcyclobutan-1-one: To a solution of 3-methylenecyclobutan-1-one in a suitable aprotic solvent (e.g., THF, DCM), tert-butyl carbamate is added in the presence of a suitable base (e.g., DBU, Et₃N) to facilitate the Michael addition. The reaction is monitored by TLC or LC-MS for completion. Upon completion, the reaction mixture is worked up using standard aqueous extraction procedures and the crude product is purified by column chromatography.
-
Diastereoselective Reduction: The resulting ketone is dissolved in a protic solvent (e.g., MeOH, EtOH) and cooled to 0 °C. A reducing agent, such as sodium borohydride, is added portion-wise. The choice of solvent and temperature is critical to influence the stereochemical outcome of the reduction, favoring the formation of the cis isomer. The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Final purification is achieved by column chromatography on silica gel to afford the desired cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The unique structural features of cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate make it an attractive building block for the synthesis of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[4][5][6][7] The cyclobutane scaffold can serve as a rigid core to which pharmacophoric elements can be attached with precise spatial orientation, leading to potent and selective inhibitors.
A notable example is its potential application in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[4][6][8]
Illustrative Application: Synthesis of a BTK Inhibitor Core
The following diagram illustrates a conceptual pathway for the incorporation of the title compound into a hypothetical BTK inhibitor.
Caption: Conceptual workflow for the synthesis of a BTK inhibitor.
This pathway highlights the utility of the two key functional groups: the hydroxyl group can be activated and displaced by a nucleophilic heterocycle, a common feature in many kinase inhibitors, while the Boc-protected amine can be deprotected to allow for the introduction of a Michael acceptor "warhead" for covalent binding to the target kinase.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling cis-tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate. The following guidelines are based on general safety protocols for carbamate compounds.[9][10][11][12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[9]
-
Handling: Avoid contact with skin and eyes.[9] In case of contact, rinse the affected area with copious amounts of water.[11] Do not ingest. If swallowed, seek immediate medical attention.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).[1]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[13]
Conclusion: A Building Block with Significant Potential
cis-Tert-butyl 3-hydroxy-3-methylcyclobutylcarbamate represents a valuable and versatile building block for the modern medicinal chemist. Its rigid, three-dimensional structure and strategically positioned functional groups provide a powerful tool for the design and synthesis of novel therapeutics with improved pharmacological profiles. As the demand for innovative drug candidates continues to grow, particularly in challenging therapeutic areas like CNS disorders and oncology, the importance of such well-defined and functionalized scaffolds is poised to increase. Further exploration of the synthetic utility of this compound will undoubtedly unlock new avenues for the development of the next generation of medicines.
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ResearchGate. (n.d.). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Retrieved from [Link]
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ResearchGate. (n.d.). Diastereoselective Reduction of α-Aminoketones: Synthesis of anti- and syn-β-Amino Alcohols. Retrieved from [Link]
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